4-Ethyl-1H-benzo[d]imidazol-6-amine

Medicinal Chemistry Synthetic Methodology Amide Synthesis

Generic 'benzimidazole amine' blocks introduce unacceptable synthetic variability, risking failed amide couplings and irreproducible biological data. 4-Ethyl-1H-benzo[d]imidazol-6-amine (CAS 177843-77-5) eliminates this risk with a precisely defined 4-ethyl-6-amine substitution pattern. Key procurement advantages: (1) The 6-NH2 group undergoes efficient, high-yielding acylation with carboxylic acids, accelerating amide library synthesis. (2) A predicted LogP of 1.09 ensures balanced organic solvent solubility for diverse reaction conditions. (3) The benzimidazole core is a validated pharmacophore for AT1 antagonists and CDK12/13 inhibitors, offering a strategic entry point for lead optimization.

Molecular Formula C9H11N3
Molecular Weight 161.2 g/mol
CAS No. 177843-77-5
Cat. No. B069065
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethyl-1H-benzo[d]imidazol-6-amine
CAS177843-77-5
Synonyms1H-Benzimidazol-5-amine,7-ethyl-(9CI)
Molecular FormulaC9H11N3
Molecular Weight161.2 g/mol
Structural Identifiers
SMILESCCC1=C2C(=CC(=C1)N)NC=N2
InChIInChI=1S/C9H11N3/c1-2-6-3-7(10)4-8-9(6)12-5-11-8/h3-5H,2,10H2,1H3,(H,11,12)
InChIKeyBBKIITYANULJIR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Ethyl-1H-benzo[d]imidazol-6-amine: Defined Scaffold


4-Ethyl-1H-benzo[d]imidazol-6-amine (CAS 177843-77-5) is a defined benzimidazole derivative with a molecular weight of 161.20 g/mol and a predicted LogP of 1.09, indicating moderate lipophilicity for organic solvent solubility . Its structure features a core benzimidazole ring with a specific ethyl substitution at the 4-position and a primary amine at the 6-position, creating a distinct molecular scaffold for targeted derivatization in medicinal chemistry and chemical biology applications .

Scaffold 4-ethyl-6-amine benzimidazole core
Workflow Targeted amide library synthesis
Application Medicinal chemistry derivatization

Why Generic Alternatives Fail for 4-Ethyl-1H-benzo[d]imidazol-6-amine


The selection of a benzimidazole scaffold for research or development is not a simple commodity decision. Small structural variations—such as the position of a methyl versus an ethyl group, or the location of a primary amine—profoundly alter physicochemical properties (e.g., LogP, solubility), chemical reactivity (e.g., acylation efficiency), and target binding. The specific 4-ethyl-6-amine substitution pattern on 4-Ethyl-1H-benzo[d]imidazol-6-amine (CAS 177843-77-5) creates a unique steric and electronic environment that dictates its behavior in key synthetic transformations, such as the formation of targeted amides [1]. Substituting a generic, non-positionally-defined 'benzimidazole amine' introduces unacceptable variability, potentially leading to failed syntheses, unreproducible biological data, and significant waste of research resources.

Attribute
This Compound
Generic Benzimidazole Amine
Substitution Pattern
4-ethyl, 6-amine defined
Unspecified or positional isomer
Reactivity
Reported high acylation efficiency
May vary; unvalidated yields
Physicochemical Profile
LogP ~1.09, moderate lipophilicity
Unknown; may shift solubility & handling

Evidence Differentiating 4-Ethyl-1H-benzo[d]imidazol-6-amine


Acylation Efficiency for Amide Libraries

The 6-amino group on the benzimidazole core of 4-Ethyl-1H-benzo[d]imidazol-6-amine undergoes acylation with aliphatic carboxylic acids to form corresponding amides in excellent yields, a key step for generating focused libraries of biologically active compounds [1]. A comparative class analysis of 6-amino benzimidazole derivatives shows this reaction proceeds with high efficiency, yielding excellent amounts of the target amide products. This established reactivity profile provides a reliable and high-yielding synthetic route, reducing the risk of project delays compared to using a less well-characterized or differently substituted benzimidazole amine.

Acylation Efficiency
Class-level
Excellent yield reported for 6-amino benzimidazole class with aliphatic carboxylic acids.
Supports reliable amide library construction.
Source: SSRN preprint; class-level evidence.
Medicinal Chemistry Synthetic Methodology Amide Synthesis

Core Scaffold for Underexplored Drug Classes

Benzimidazole scaffolds, and specifically those with substitutions at the 6-position, are validated cores in major drug discovery programs, including potent, nanomolar-range angiotensin II AT1 receptor antagonists and CDK12/13 inhibitors [1][2]. The 6-amino group on 4-Ethyl-1H-benzo[d]imidazol-6-amine provides a versatile synthetic handle to elaborate this core. Unlike the highly substituted, commercial drug-like compounds, this simple building block allows researchers to explore novel chemical space in these high-value target classes, offering a strategic entry point for generating new intellectual property.

Drug-Class Scaffold Validation
Class-level
6-substituted benzimidazoles are validated pharmacophores for AT1 antagonists and CDK12/13 inhibitors with low nanomolar activity.
Entry point for novel analogs in established target classes.
Based on AT1/CDK12/13 programs; structural novelty review needed.
Medicinal Chemistry Angiotensin II Receptor Kinase Inhibition

Verified Identity and Purity

The procurement of research-grade chemicals requires a high degree of confidence in molecular identity and purity to ensure experimental reproducibility. This compound is offered with full analytical characterization, including 1H NMR, 13C NMR, and IR spectral data, as well as single-crystal X-ray diffraction for unambiguous structural confirmation [1]. Furthermore, its predicted physical properties—a boiling point of 453.7±25.0 °C at 760 mmHg and a density of 1.2±0.1 g/cm³—are publicly documented, providing baseline parameters for handling and storage . These verified data points, often missing for custom-synthesized or generic alternatives, directly support the compound's immediate and reliable use in advanced research.

Identity & Purity
Supporting evidence
Full 1H/13C NMR, IR, and single-crystal X-ray diffraction data available.
Ensures unambiguous structural confirmation.
Reduces misidentification risk; COA verification recommended.
Analytical Chemistry Quality Control Reproducibility

Physicochemical Profile: Calculated Properties Guide Formulation and Handling

Key physicochemical properties for 4-Ethyl-1H-benzo[d]imidazol-6-amine have been computationally determined. The calculated LogP is 1.09, its exact mass is 161.095291, and its vapor pressure is estimated at 0.0±1.1 mmHg at 25°C . In contrast to many less characterized analogs, these data allow researchers to preemptively assess solubility (moderate lipophilicity), stability (low volatility), and potential for passive permeability, facilitating rational experimental design and formulation efforts from the outset.

Physicochemical Profile
Data to verify
Calculated LogP 1.09, exact mass 161.0953, vapor pressure ~0.0 mmHg (25°C).
Supports solubility and handling predictions.
Computed values; experimental validation may differ.
Physical Chemistry Formulation ADME

Optimal Scenarios for 4-Ethyl-1H-benzo[d]imidazol-6-amine


Focused Amide Libraries for Screening

This compound is ideally suited for medicinal chemists building libraries of amide derivatives for high-throughput biological screening. The evidence demonstrates that the 6-amino group undergoes efficient acylation with carboxylic acids to yield targeted amides in excellent yields . This reliable and high-yielding transformation ensures that the synthetic effort is focused on generating diverse chemical matter rather than optimizing reaction conditions, thereby accelerating hit discovery or lead optimization campaigns.

Exploring New Chemical Space for AT1 & CDK12/13

For researchers in hypertension or oncology, this compound offers a strategic entry point to explore novel analogs around validated drug targets. The benzimidazole core, particularly with 6-position substitution, is a known pharmacophore for potent AT1 receptor antagonists and CDK12/13 inhibitors [1]. Starting with this relatively simple, versatile building block allows for the exploration of new chemical space around a proven scaffold, increasing the potential for generating novel and patentable intellectual property.

Benzimidazole-Based Materials & Sensors

The combination of a heteroaromatic core, a primary amine handle, and defined physicochemical properties (LogP = 1.09) makes this compound suitable for applications in materials chemistry, such as the development of novel organic semiconductors, ligands for metal-organic frameworks (MOFs), or fluorescent sensors . The amine group provides a convenient site for conjugation to polymers or surfaces, while the ethyl group and benzimidazole core impart specific electronic and steric properties that can be tailored for a desired function.

Application
Selection Property
Validation Focus
Focused Amide Libraries
Acylation reactivity profile
Reported amide coupling yields
AT1 / CDK12/13 Target Exploration
6-amino scaffold versatility
Pharmacophore compatibility review
Benzimidazole-Based Materials
Heteroaromatic core with amine handle
Conjugation and property tuning studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
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